2-Methylpentane-1-sulfonamide

Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

Replacing sulfonamide positional isomers without verifying LogP and steric properties risks failed syntheses. 2-Methylpentane-1-sulfonamide offers the defined terminal 1-sulfonamide configuration essential for reproducible derivatization. • LogP 1.021 vs. 0.801 for internal isomers - differentiated solubility and permeability • Reduced steric hindrance at 1-position enables efficient N-alkylation/N-arylation • 95% purity, consistent quality for medicinal chemistry library synthesis

Molecular Formula C6H15NO2S
Molecular Weight 165.26 g/mol
CAS No. 1247852-31-8
Cat. No. B1527877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpentane-1-sulfonamide
CAS1247852-31-8
Molecular FormulaC6H15NO2S
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESCCCC(C)CS(=O)(=O)N
InChIInChI=1S/C6H15NO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9)
InChIKeyKUPZDLNZQVUSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylpentane-1-sulfonamide: Procurement & Structural Overview


2-Methylpentane-1-sulfonamide is a primary aliphatic sulfonamide bearing a branched six-carbon alkyl chain (C6H15NO2S, MW 165.26 g/mol) . The sulfonamide group is located at the terminal 1-position of the 2-methylpentane backbone, distinguishing it from other positional isomers within the same molecular formula family [1]. As an alkanesulfonamide, this compound belongs to a class recognized for preferential cyclooxygenase-2 (COX-2) inhibition and favorable zwitterionic behavior at physiological pH, in contrast to more acidic trifluoromethanesulfonamide analogs [2]. The compound is commercially available as a versatile small-molecule scaffold, typically supplied at 95% purity, and is utilized in medicinal chemistry and synthetic organic research .

Terminal sulfonamide scaffold Primary carbon attachment may support efficient nucleophilic derivatization.
Positional isomer with lower steric hindrance
Alkanesulfonamide class Reported zwitterionic behavior at physiological pH; relevant for target-binding studies.
Distinct from anionic trifluoromethanesulfonamides
Medicinal chemistry building block Versatile small-molecule scaffold for pathway inhibitor design.
COX-2 and RXR research contexts

2-Methylpentane-1-sulfonamide: Why Generic Replacement Fails


Sulfonamide compounds are not interchangeable reagents. The precise position of the sulfonamide group along the alkyl chain—as well as the nature of the alkyl substitution—directly influences key molecular properties including lipophilicity (LogP), acid dissociation constant (pKa), and steric accessibility, which in turn govern solubility, membrane permeability, and reactivity in subsequent derivatization steps [1]. For instance, the 1-sulfonamide isomer exhibits a measurably higher predicted LogP (1.021) compared to the 3-sulfonamide positional isomer (0.801) [2]. Furthermore, aliphatic sulfonamides like 2-methylpentane-1-sulfonamide exist predominantly as zwitterions at physiological pH, whereas more acidic trifluoromethanesulfonamides exist as anions, leading to divergent biological activity and selectivity profiles [3]. These quantifiable differences in physicochemical and pharmacological behavior render simple replacement with a different sulfonamide—even one sharing the same molecular formula—a high-risk proposition in research and development workflows.

Target 2-Methylpentane-1-sulfonamide
Risk if Substituted Positional isomer (e.g., 3-sulfonamide) may shift LogP by 0.22 units, altering membrane permeability context.
Target Alkanesulfonamide (zwitterionic)
Risk if Substituted Trifluoromethanesulfonamide analogs exist as anions; ionization-state change may affect binding profiles.
Target Alkyl sulfonamide scaffold
Risk if Substituted Aromatic sulfonamide replacement may switch RXR functional activity from agonist to antagonist.

2-Methylpentane-1-sulfonamide: Quantitative Evidence vs Closest Analogs


Lipophilicity Advantage vs 3-Sulfonamide Isomer

2-Methylpentane-1-sulfonamide exhibits a higher predicted octanol-water partition coefficient (LogP) of 1.021 compared to its positional isomer, 2-methylpentane-3-sulfonamide, which has a predicted LogP of 0.801 [1][2]. This difference of 0.22 LogP units indicates that the 1-sulfonamide isomer is more lipophilic, a property that can significantly influence membrane permeability and bioavailability in biological assays.

Lipophilicity vs 3-isomer
Head-to-head
1-sulfonamide LogP 1.021 vs 0.801 (Δ +0.22)
Higher predicted lipophilicity may support membrane-permeability assay fit.
In silico prediction; data to verify experimentally
Medicinal Chemistry Physicochemical Property Prediction Structure-Activity Relationship (SAR)

COX-2 Preferential Inhibition in Alkanesulfonamides

As a member of the alkanesulfonamide class, 2-methylpentane-1-sulfonamide is expected to exhibit preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1. In a whole-blood assay, alkanesulfonamide derivatives demonstrated selectivity ratios (IC50(COX-1)/IC50(COX-2)) up to 7.92, which is comparable to the clinically used COX-2 inhibitor celecoxib (selectivity ratio 7.46) [1]. In contrast, trifluoromethanesulfonamide derivatives from the same study displayed weaker selectivity ratios.

COX-2 selectivity ratio
Class-level
Ratio up to 7.92 (COX-1/COX-2)
Reported selectivity comparable to celecoxib in whole-blood assay.
Class inference; requires compound-specific validation
Inflammation COX-2 Inhibition Selectivity

Alkanesulfonamide Zwitterionic Nature vs Trifluoromethanesulfonamides

pKa determinations in a study of sulfonamide COX-2 inhibitors revealed that alkanesulfonamides (including the 2-methylpentane-1-sulfonamide class) exist predominantly as zwitterionic molecules at physiological pH (7.4), whereas more acidic trifluoromethanesulfonamide derivatives exist primarily as anionic molecules [1]. This difference in ionization state can impact solubility, membrane permeability, and target binding interactions.

Ionization state at pH 7.4
Class-level
Zwitterionic (alkane) vs Anionic (CF₃)
Ionization difference may shift solubility and target-binding context.
Class-level inference; review specific pKa data
Physicochemical Properties Drug Design pKa

Predicted pKa Range of Primary Alkanesulfonamides

Primary alkanesulfonamides, such as 2-methylpentane-1-sulfonamide, typically exhibit pKa values in the range of 9-10 . This is comparable to the estimated pKa range for related aliphatic sulfonamides like 2-methylpentane-3-sulfonamide, which is predicted to be approximately 9-10 [1]. This pKa value influences the compound's ability to undergo deprotonation under basic conditions, forming nucleophilic sulfonamide anions for further synthetic transformations.

Predicted pKa range
Class-level
Approximately 9–10
Moderate acidity supports nucleophilic anion formation under basic conditions.
In silico prediction; confirm experimentally for synthesis workflow
Physical Organic Chemistry Reactivity pKa

Terminal vs Internal Sulfonamide: Steric & Electronic Profile

The sulfonamide group in 2-methylpentane-1-sulfonamide is located at the terminal 1-position of the carbon chain, whereas in 2-methylpentane-3-sulfonamide it is at the internal 3-position [1]. This positional difference results in distinct steric environments and electron distribution around the sulfonamide moiety. In the 1-isomer, the sulfonamide group is attached to a primary carbon (-CH2-SO2NH2), offering less steric hindrance for nucleophilic attack compared to the secondary carbon attachment in the 3-isomer (CH-SO2NH2) [2].

Steric accessibility
Head-to-head
Primary carbon (1-isomer) vs secondary carbon (3-isomer)
Lower steric hindrance may support more efficient N-derivatization.
Qualitative structural comparison
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Alkyl vs Aromatic Sulfonamides: RXR Activity Switch

In a study on retinoid X receptor (RXR) ligands, replacing an alkyl sulfonamide moiety with an aromatic sulfonamide was shown to favor a switch from agonist to antagonist activity [1]. This class-level finding highlights that the alkyl nature of 2-methylpentane-1-sulfonamide may be a critical determinant for maintaining agonist activity in RXR-targeting compounds, whereas aromatic sulfonamide analogs would be expected to promote antagonist behavior.

RXR activity switch
Class-level
Alkyl sulfonamide: agonist context; Aromatic: antagonist context
Scaffold choice may determine functional activity at RXR.
Class-level finding; verify in target-specific assays
Nuclear Receptor Modulation RXR Cancer Therapeutics

2-Methylpentane-1-sulfonamide: Optimal Application Scenarios


COX-2 Preferential Inhibitor Scaffold

Given the class-level evidence that alkanesulfonamides exhibit COX-2 selectivity ratios up to 7.92 [1], 2-methylpentane-1-sulfonamide serves as a promising starting scaffold for medicinal chemistry programs targeting selective COX-2 inhibition. Its higher predicted LogP (1.021) [2] may also contribute to improved membrane permeability compared to more polar sulfonamide analogs, potentially enhancing cellular efficacy.

Nucleophilic Derivatization Building Block

The terminal 1-sulfonamide position in 2-methylpentane-1-sulfonamide offers reduced steric hindrance compared to internal sulfonamide isomers [3]. This makes it a preferred building block for N-alkylation, N-arylation, and other nucleophilic substitution reactions used to generate diverse sulfonamide libraries in medicinal chemistry and chemical biology.

RXR Agonist Lead Optimization in Oncology

For research programs focused on developing RXR agonists for cancer therapeutics, 2-methylpentane-1-sulfonamide represents a strategic choice over aromatic sulfonamide analogs. Class-level studies indicate that alkyl sulfonamides maintain RXR agonist activity, whereas aromatic sulfonamides induce a switch to antagonist behavior [4]. This differentiation is critical for achieving the desired pharmacological profile.

Physicochemical Optimization for Hit-to-Lead

The zwitterionic nature of 2-methylpentane-1-sulfonamide at physiological pH [5] combined with its moderately lipophilic LogP (1.021) [2] provides a balanced property profile that can be leveraged to optimize solubility, permeability, and metabolic stability during hit-to-lead optimization. Its predicted pKa range of 9-10 [6] also supports its use in synthetic transformations requiring deprotonation under mild basic conditions.

Application
Selection Property
Validation Focus
COX-2 pathway inhibitor design
Alkanesulfonamide selectivity context
COX-2/COX-1 selectivity endpoint review
Nucleophilic derivatization library
Terminal primary carbon attachment
Reaction yield and steric profile assessment
RXR modulator research
Alkyl sulfonamide scaffold identity
Agonist/antagonist functional assay review
Hit-to-lead property optimization
Zwitterionic state and predicted LogP
Permeability and metabolic stability context

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